Ethyl pyridin-3-yl ethanedioate
Description
Structure
3D Structure
Properties
CAS No. |
255894-67-8 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
1-O-ethyl 2-O-pyridin-3-yl oxalate |
InChI |
InChI=1S/C9H9NO4/c1-2-13-8(11)9(12)14-7-4-3-5-10-6-7/h3-6H,2H2,1H3 |
InChI Key |
RFECQVWLUIKOAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)OC1=CN=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Pyridin 3 Yl Ethanedioate and Its Analogs
Strategies for Carbon-Carbon Bond Formation Leading to Pyridine-Ethanedioate Linkage
The creation of the bond between the pyridine (B92270) ring at the C-3 position and the adjacent carbonyl carbon of the ethanedioate is a critical step in the synthesis. Key strategies include modern cross-coupling reactions, classical esterification chemistry, and condensation reactions.
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. youtube.com Methodologies such as the Suzuki, Heck, and Sonogashira couplings allow for the precise connection of sp2-hybridized carbon centers, which is ideal for linking a pyridine ring to a side chain. youtube.com In a hypothetical Suzuki coupling approach, 3-pyridylboronic acid could be coupled with a suitable two-carbon electrophile, such as ethyl chlorooxoacetate, in the presence of a palladium catalyst and a base. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. youtube.com
The efficiency of these reactions often depends on the choice of ligand, catalyst, and reaction conditions. Modern advancements have led to the development of highly active palladium catalysts that can function at very low (ppm level) concentrations, sometimes in aqueous environments, making the process more sustainable. youtube.com
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Conditions
| Coupling Partners | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| 3-Pyridylboronic Acid + Ethyl Chlorooxoacetate | Pd(PPh₃)₄ (5%) | PPh₃ | K₂CO₃ | Toluene | 80-100 |
| 3-Bromopyridine + Ethyl 2-(tributylstannyl)-2-oxoacetate | PdCl₂(PPh₃)₂ (3%) | PPh₃ | - | Dioxane | 100 |
| 3-Bromopyridine + Ethyl glyoxylate (B1226380) (Heck-type) | Pd(OAc)₂ (2%) | P(o-tol)₃ | Et₃N | DMF | 120 |
This single-step procedure offers a convergent route to highly substituted pyridines and is noted for its compatibility with a wide range of functional groups. acs.org
A more traditional and direct route to Ethyl pyridin-3-yl ethanedioate involves the esterification of 3-hydroxypyridine (B118123). In this approach, the oxygen atom of 3-hydroxypyridine acts as a nucleophile, attacking an activated derivative of ethanedioic acid. The most common electrophile for this purpose is ethyl chlorooxoacetate (also known as ethyl oxalyl chloride), which reacts readily with the hydroxyl group of 3-hydroxypyridine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct.
Alternatively, transesterification offers another viable pathway. organic-chemistry.org This involves reacting 3-hydroxypyridine with a dialkyl oxalate (B1200264), such as diethyl oxalate, in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, one of the alcohol byproducts (in this case, ethanol) can be removed, for example, by distillation. biofueljournal.com Various catalysts, including sulfuric acid, p-toluenesulfonic acid, scandium(III) triflate, and solid-supported catalysts like Amberlyst resins, can be employed to facilitate the reaction. organic-chemistry.orgscielo.br Studies on the transesterification of glycerol (B35011) with ethyl acetate (B1210297) have demonstrated that using one reagent as both a reactant and an entrainer can significantly improve product yields by shifting the reaction equilibrium. biofueljournal.combiofueljournal.com
Table 2: Comparison of Esterification and Transesterification Methods
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions |
| 3-Hydroxypyridine | Ethyl Chlorooxoacetate | Pyridine | CH₂Cl₂ | 0 °C to RT |
| 3-Hydroxypyridine | Diethyl Oxalate | H₂SO₄ (cat.) | Toluene | Reflux with Dean-Stark trap |
| 3-Hydroxypyridine | Diethyl Oxalate | Sc(OTf)₃ (cat.) | Diethyl Oxalate (excess) | Reflux |
These methods are fundamental in organic chemistry for creating ester linkages. sinica.edu.tw
Condensation reactions, particularly those of the Claisen type, provide a method for forming the carbon-carbon bond. A relevant example is the reaction of ethyl isonicotinate (B8489971) (the 4-yl isomer) with ethyl acetate in the presence of sodium ethoxide, which yields ethyl 3-oxo-3-(pyridin-4-yl)propanoate. researchgate.net Adapting this principle, one could envision a reaction between a suitable pyridine precursor and an ethanedioate derivative.
For instance, a directed Claisen condensation could involve the reaction of ethyl 3-pyridinecarboxylate with ethyl oxalate in the presence of a strong base like sodium ethoxide or lithium diisopropylamide (LDA). This would form the desired α-keto ester structure. Another possibility involves the reaction of a metalated pyridine, such as 3-lithiopyridine, with diethyl oxalate, where the organometallic pyridine acts as the nucleophile. Such condensation strategies are foundational for constructing carbon skeletons in organic synthesis. researchgate.net
Functional Group Interconversion and Derivatization Routes
Functional group interconversion (FGI) provides an alternative synthetic logic, where a readily available pyridine derivative is converted into the target molecule through a series of chemical transformations. imperial.ac.uksolubilityofthings.com For example, the synthesis could begin with 3-cyanopyridine. The nitrile group could be hydrolyzed to a carboxylic acid (nicotinic acid), which is then converted to a more reactive species like an acyl chloride (nicotinoyl chloride). sinica.edu.tw This activated intermediate could then be reacted with a suitable carbon nucleophile to install the keto-ester moiety.
Another potential FGI pathway could start from 3-acetylpyridine. A sequence involving oxidation of the methyl group, perhaps via an intermediate α-haloketone, followed by substitution and further oxidation, could yield the ethanedioate structure. Furthermore, derivatives of the target molecule can be readily prepared. For example, alkaline saponification of this compound would yield the corresponding carboxylic acid, while reduction with a borohydride (B1222165) reagent would selectively reduce the ketone to a secondary alcohol. nih.gov These interconversions are crucial for creating diverse molecular libraries from a common precursor. solubilityofthings.comorganic-chemistry.org
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency, yield, and environmental footprint of the synthesis, modern techniques are often employed. These methods focus on accelerating reaction rates and enabling chemistry that may be difficult under conventional conditions.
Microwave-Assisted Organic Synthesis (MAOS) has become a valuable technique in synthetic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govresearchgate.net The process relies on dielectric heating, where microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov
Many of the reactions described above, including palladium-catalyzed couplings, esterifications, and condensation reactions, can be significantly enhanced by microwave irradiation. researchgate.net For example, a one-pot Bohlmann-Rahtz synthesis of pyridines under microwave irradiation at 170°C showed superior yields and shorter reaction times (10-20 minutes) compared to conventional heating. youngin.comorganic-chemistry.org Similarly, multi-component reactions to build heterocyclic scaffolds are often performed under microwave conditions to improve efficiency. nih.govnih.gov The synthesis of this compound via esterification or cross-coupling could likely be optimized using MAOS, potentially under solvent-free conditions, offering a greener synthetic route. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Pyridine Synthesis
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 170 | 24 hours | 60-75 | organic-chemistry.org |
| Microwave Irradiation | 170 | 20 minutes | 85-98 | organic-chemistry.org |
Green Chemistry Approaches and Solvent Effects
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyridine derivatives. These approaches aim to reduce the environmental impact of chemical processes by utilizing less hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation.
One green approach involves the use of alternative energy sources such as microwave irradiation or ultrasonication, which can significantly reduce reaction times and improve yields. mdpi.com For instance, the synthesis of some heterocyclic compounds has been achieved under solvent-free conditions or in greener solvents like water or ethanol. mdpi.com The use of heterogeneous catalysts, which can be easily separated and recycled, also aligns with the principles of green chemistry. mdpi.com
Solvent selection plays a crucial role in the environmental footprint of a synthetic process. Traditional solvents such as dichloromethane, N,N-dimethylformamide (DMF), and 1,4-dioxane (B91453) are often effective but pose significant health and environmental hazards. mdpi.com Consequently, there is a growing trend towards their replacement with greener alternatives. mdpi.com For example, in the synthesis of certain pharmaceutical intermediates, alcohols, esters, and ethers are being explored as replacement solvents. mdpi.com The choice of solvent can also influence the reaction outcome, affecting reaction rates, selectivity, and product yields. For instance, in the synthesis of certain pyridin-1(2H)-ylacrylates, acetonitrile (B52724) was found to be the optimal solvent, providing the highest yield compared to other solvents like toluene, dichloromethane, or THF. nih.gov
The development of deep eutectic solvents (DESs) represents another promising green chemistry approach. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. They are often biodegradable, have low toxicity, and can be derived from renewable resources. mdpi.com Their application as catalysts and reaction media in esterification and other reactions is an active area of research. mdpi.com
Scale-Up Considerations and Process Chemistry
The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges. Process chemistry focuses on developing safe, efficient, and economically viable processes for the large-scale production of chemical compounds. Key considerations include the availability and cost of starting materials, the safety of the reaction conditions, the ease of product isolation and purification, and the generation of waste.
For the synthesis of pyridine derivatives, scalability often requires moving away from hazardous reagents and optimizing reaction conditions to ensure consistent product quality and yield. For example, in the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a scalable process was developed by replacing potentially hazardous reagents with safer alternatives and optimizing the reaction conditions to minimize the formation of byproducts. researchgate.net This involved a thorough investigation of reaction parameters such as temperature, pressure, and stoichiometry to achieve a robust and reproducible process. researchgate.net
Continuous flow chemistry offers significant advantages for the scale-up of certain reactions, particularly those involving hazardous intermediates or highly exothermic processes. beilstein-journals.org By performing reactions in a continuous stream through a microreactor, it is possible to achieve better control over reaction parameters, enhance safety, and increase productivity. beilstein-journals.org This technology allows for the on-demand synthesis of unstable reagents like ethyl diazoacetate, which is highly explosive and difficult to handle in large quantities in traditional batch processes. beilstein-journals.org The ability to precisely control residence time, temperature, and mixing in a microreactor can lead to higher yields and purities, making it an attractive option for the industrial production of fine chemicals and pharmaceuticals. beilstein-journals.org
The choice of solvent and the method of purification are also critical for a scalable process. Solvents that are effective at the lab scale may not be suitable for large-scale production due to cost, safety, or environmental concerns. mdpi.com Similarly, chromatographic purification, which is common in the laboratory, is often impractical and expensive on an industrial scale. Therefore, process development often focuses on designing reactions that yield products that can be easily isolated by crystallization or other non-chromatographic methods.
Advanced Spectroscopic and Structural Elucidation of Ethyl Pyridin 3 Yl Ethanedioate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It is used to determine the connectivity of atoms and can help in elucidating the three-dimensional structure of a molecule in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A comprehensive search of scientific literature and chemical databases did not yield specific ¹H NMR spectral data for Ethyl pyridin-3-yl ethanedioate. Therefore, a detailed analysis of proton chemical shifts, coupling constants, and signal multiplicities for this specific compound cannot be provided at this time.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Following an extensive review of available spectroscopic data, no experimental ¹³C NMR data for this compound could be located. As a result, a table of carbon chemical shifts and an analysis of the carbon framework are not available.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
There is no publicly available information regarding the two-dimensional NMR spectroscopic analysis of this compound. Techniques such as COSY, HMQC, and HMBC, which are instrumental in establishing detailed covalent frameworks and stereochemical relationships, have not been reported for this compound in the surveyed literature.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Specific Fourier-Transform Infrared (FT-IR) spectroscopic data for this compound is not available in the reviewed scientific literature. Consequently, a detailed assignment of vibrational frequencies to the functional groups of the molecule cannot be presented.
Raman Spectroscopy
An extensive search of spectroscopic databases and scientific literature did not uncover any Raman spectroscopy data for this compound. Therefore, an analysis of the Raman shifts and vibrational modes for this compound cannot be included.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides crucial information for confirming its molecular weight and elucidating its structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. By measuring the mass with very high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, the molecular formula is C₉H₉NO₄. The exact monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated and then compared to the experimentally determined value from an HRMS instrument. The monoisotopic mass for this compound is 195.053158 g/mol epa.gov. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value, typically within a few parts per million (ppm), provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
| Parameter | Value | Source |
| Molecular Formula | C₉H₉NO₄ | N/A |
| Average Mass | 195.174 g/mol | epa.gov |
| Monoisotopic Mass | 195.053158 g/mol | epa.gov |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure. While the specific spectrum for this compound is not publicly available, the expected fragmentation can be predicted based on the functional groups present: a pyridine (B92270) ring, an ester, and an adjacent carbonyl group.
Common fragmentation pathways would include:
Alpha-cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. A primary fragmentation would be the loss of the ethoxy group (•OCH₂CH₃), resulting in a prominent acylium ion peak.
Loss of the Ester Group: Cleavage can occur on the other side of the carbonyl, leading to the loss of the entire ethyl carboxylate group (•COOCH₂CH₃).
Cleavage between the Ring and the Side Chain: The bond connecting the pyridine ring to the ethanedioate moiety can break, leading to fragments corresponding to the pyridinyl cation or the charged ethanedioate portion.
Pyridine Ring Fragmentation: The stable aromatic pyridine ring may also fragment, though typically to a lesser extent, by losing entities like HCN. researchgate.net
The analysis of these fragments allows for the piecing together of the molecular structure, confirming the connectivity of the pyridine ring to the ethyl ethanedioate side chain. libretexts.org
| Predicted Fragment Ion | Corresponding Neutral Loss | Structural Moiety Lost |
| [M - C₂H₅O]⁺ | •OCH₂CH₃ | Ethoxy group |
| [M - C₂H₅O₂C]⁺ | •COOCH₂CH₃ | Ethyl carboxylate group |
| [C₅H₄N]⁺ | •C₄H₅NO₄ | Ethyl ethanedioate radical |
| [C₄H₅O₄]⁺ | •C₅H₄N | Pyridinyl radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure, particularly the conjugated systems and functional groups containing π-electrons and non-bonding electrons.
For this compound, the primary chromophores are the pyridine ring and the two carbonyl groups of the ethanedioate moiety. The UV-Vis spectrum is expected to show characteristic absorption bands arising from:
π → π* transitions: These high-energy transitions occur within the aromatic pyridine ring and the C=O double bonds. They typically result in strong absorption bands in the shorter wavelength UV region (around 200-280 nm). For example, a related compound, 1-pyridin-3-yl-ethylamine, shows absorption maxima at 204 nm and 258 nm. sielc.com
n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen in the pyridine ring or the oxygens in the carbonyl groups) to an anti-bonding π* orbital. These are lower energy transitions and result in weaker absorption bands at longer wavelengths, potentially extending into the near-UV region (above 280 nm). researchgate.net
The solvent used for the analysis can influence the position and intensity of these absorption bands. Photophysical studies could further investigate the fate of the molecule after absorbing light, such as fluorescence or phosphorescence, providing insights into its excited state properties.
| Transition Type | Associated Chromophore | Expected Wavelength Region |
| π → π | Pyridine ring, Carbonyl C=O | ~200-280 nm |
| n → π | Pyridine N, Carbonyl O | >280 nm |
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction for Molecular and Crystal Structure
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted in a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the precise position of each atom can be determined.
This analysis provides a wealth of structural information, including:
Molecular Confirmation: It confirms the exact connectivity of atoms, bond lengths, and bond angles, providing an unambiguous structural proof.
Conformation: It reveals the preferred three-dimensional shape of the molecule in the solid state, including the torsion angles between the pyridine ring and the ethanedioate side chain.
Crystal Packing: It shows how individual molecules are arranged in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. Understanding the crystal packing is crucial for relating solid-state properties to the molecular structure. For instance, related pyridine derivatives are known to form specific arrangements, such as herringbone patterns, through C—H···N hydrogen bonds and π-stacking interactions. researchgate.net
| Parameter Determined | Significance |
| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. |
| Space Group | Describes the symmetry elements of the crystal lattice. |
| Atomic Coordinates | Gives the precise position of every atom in the unit cell. |
| Bond Lengths & Angles | Confirms the molecular geometry and provides insight into bonding. |
| Intermolecular Interactions | Reveals how molecules pack together in the solid state. |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline powder sample rather than a single crystal. The sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is a unique fingerprint for a specific crystalline solid.
The primary applications of PXRD for this compound would include:
Phase Identification: The obtained PXRD pattern can be compared to a database or a pattern calculated from single-crystal data to confirm the identity of the bulk material.
Purity Assessment: The presence of sharp peaks corresponding to a known crystalline phase indicates a pure sample, while additional peaks would suggest the presence of crystalline impurities.
Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. mdpi.comgoogle.com PXRD is a key tool for identifying and distinguishing between these different solid-state forms, which can have different physical properties.
Crystallinity Measurement: The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the sample. Broad peaks suggest a more amorphous or poorly crystalline material.
The PXRD pattern is a plot of scattered X-ray intensity versus the angle 2θ, with each peak corresponding to a specific set of lattice planes according to Bragg's Law.
Advanced Thermal Analysis.
Thermogravimetric Analysis (TGA).
No specific Thermogravimetric Analysis (TGA) data for this compound is available in the reviewed sources.
Differential Scanning Calorimetry (DSC).
No specific Differential Scanning Calorimetry (DSC) data for this compound is available in the reviewed sources.
Reactivity and Chemical Transformations of Ethyl Pyridin 3 Yl Ethanedioate
Reactions at the Ethanedioate Moiety
The ethanedioate moiety in ethyl pyridin-3-yl ethanedioate possesses two primary reactive sites: the ester functional group and the α-keto group. These sites are susceptible to various nucleophilic attacks and other transformations.
Hydrolysis and Saponification
The ester group of this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction proceeds via protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity and facilitates nucleophilic attack by a water molecule. The final products are pyridin-3-yl ethanedioic acid and ethanol.
Saponification , or base-catalyzed hydrolysis, is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and ethanol. Subsequent acidification of the reaction mixture will yield the corresponding carboxylic acid.
| Reaction | Reagents | Products |
| Acid-Catalyzed Hydrolysis | This compound, H₂O, H⁺ | Pyridin-3-yl ethanedioic acid, Ethanol |
| Saponification | This compound, NaOH/KOH | Sodium/Potassium pyridin-3-yl ethanedioate, Ethanol |
Transesterification Processes
Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with an excess of another alcohol, such as methanol, in the presence of a catalytic amount of acid or base will lead to the formation of mthis compound and ethanol. The efficiency of the transesterification of diethyl oxalate (B1200264) with phenol (B47542) has been demonstrated over solid-acid catalysts like MoO₃/TiO₂, suggesting that similar transformations could be applied to this compound. researchgate.net
| Reactant Alcohol | Catalyst | Product Ester |
| Methanol | Acid or Base | Mthis compound |
| Propanol | Acid or Base | Propyl pyridin-3-yl ethanedioate |
| Phenol | Solid Acid (e.g., MoO₃/TiO₂) | Phenyl pyridin-3-yl ethanedioate |
Decarboxylation Reactions
The α-keto acid structure of pyridin-3-yl ethanedioic acid, which can be obtained from the hydrolysis of its ethyl ester, makes it susceptible to decarboxylation, particularly upon heating. The presence of the carbonyl group at the α-position facilitates the loss of carbon dioxide. This reaction would lead to the formation of 3-acetylpyridine. While specific studies on the decarboxylation of this compound itself are not prevalent, the general reactivity of α-keto acids supports this potential transformation pathway.
Transformations Involving the Pyridine (B92270) Ring
The pyridine ring in this compound is a heterocyclic aromatic system that can undergo reactions at the nitrogen atom and on the ring itself.
Reactions at the Pyridine Nitrogen Atom (e.g., N-oxide formation, quaternization, coordination)
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic site.
N-oxide formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This is typically achieved by treating the compound with an oxidizing agent such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit different reactivity in subsequent reactions compared to the parent pyridine.
Quaternization: The nitrogen atom can react with alkyl halides, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, results in a positively charged pyridinium (B92312) ion. For example, reaction with ethyl iodide would yield N-ethyl-3-(ethoxycarbonylcarbonyl)pyridinium iodide.
Coordination: The nitrogen atom's lone pair allows it to act as a ligand and coordinate with metal ions. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a variety of transition metals. While specific complexes with this compound are not extensively documented, the pyridine nitrogen provides a clear site for such interactions.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is most pronounced at the 2-, 4-, and 6-positions. Electrophilic attack is therefore most likely to occur at the 3- and 5-positions. However, the presence of the electron-withdrawing ethanedioate group at the 3-position further deactivates the ring, making electrophilic substitution even more challenging. Reactions such as nitration or halogenation, if they were to occur, would be expected to proceed under harsh conditions and yield products with the new substituent at the 5-position. General principles of electrophilic aromatic substitution on substituted pyridines would govern the outcome of such reactions. youtube.comyoutube.com
Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally considered electron-deficient, a characteristic that is enhanced by the presence of electron-withdrawing substituents. The ethanedioate group at the 3-position of this compound serves as such a group, further deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SNAr).
In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. For pyridines, nucleophilic attack is favored at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comwikipedia.org
For this compound, the 3-substituent directs the incoming nucleophile to the 2-, 4-, and 6-positions. The presence of a good leaving group, such as a halide, at one of these positions would be a prerequisite for a successful SNAr reaction. While direct experimental data on this compound is scarce, the reactivity of other 3-acylpyridines and pyridines with electron-withdrawing groups at the 3-position can be used as a guide. These related compounds are known to undergo nucleophilic aromatic substitution when a suitable leaving group is present at an activated position. acs.org
It is important to note that some nucleophilic aromatic substitutions on electron-rich aromatic systems may proceed through a concerted mechanism (cSNAr) rather than a stepwise addition-elimination pathway. nih.govnih.gov However, for an activated system like a substituted pyridine, the classical SNAr mechanism is generally expected.
Table 1: Expected Regioselectivity of Nucleophilic Aromatic Substitution on a Halogenated this compound Derivative
| Position of Leaving Group (e.g., Halogen) | Favored Position of Nucleophilic Attack | Rationale |
| 2 | 2 | Direct displacement of the leaving group. |
| 4 | 4 | Direct displacement of the leaving group. |
| 6 | 6 | Direct displacement of the leaving group. |
Cyclization and Heterocycle Annulation Reactions
The dicarbonyl functionality of the ethanedioate group in this compound provides a versatile handle for a variety of cyclization and heterocycle annulation reactions. These reactions are fundamental in the synthesis of more complex, polycyclic heterocyclic systems, which are common scaffolds in medicinal chemistry.
One potential pathway for cyclization involves the reaction of the carbonyl groups of the ethanedioate moiety with a dinucleophile. For instance, reaction with hydrazine (B178648) or a substituted hydrazine could lead to the formation of a pyridazinone ring fused to the pyridine. Similarly, reaction with hydroxylamine (B1172632) could yield an oxazinone derivative.
Furthermore, the carbonyl groups can be involved in intramolecular reactions if a suitable reactive site is present on another part of the molecule or is introduced. For example, if the pyridine ring were to bear a methyl group at the 2-position, the acidic protons of this methyl group could potentially be involved in a condensation reaction with one of the carbonyls of the ethanedioate group under basic or acidic conditions, leading to a fused ring system. Quantum-chemical studies on related systems, such as the cyclization of 3,5-diacetyl-2,6-dimethylpyridine, have shown that the protonation of the pyridine nitrogen can increase the acidity of adjacent methyl groups, facilitating such cyclizations. nih.gov
Regioselectivity and Stereoselectivity in Reactions
The regioselectivity and stereoselectivity of reactions involving this compound are governed by the electronic and steric properties of the pyridine ring and the ethanedioate substituent.
In nucleophilic additions to the pyridine ring itself, the regioselectivity is dictated by the inherent electronic properties of the pyridine nucleus, as discussed in section 4.2.3. Substituents on the pyridine ring can further influence this selectivity. For instance, in reactions involving pyridynes, the position of substituents can direct the addition of nucleophiles. nih.gov While not a pyridyne, the principles of substituent-directed regioselectivity are broadly applicable.
When considering reactions at the dicarbonyl unit of the ethanedioate group, the two carbonyls are electronically distinct. The carbonyl group adjacent to the pyridine ring is an acyl-type carbonyl, while the terminal one is an ester carbonyl. This difference in reactivity can be exploited to achieve regioselective transformations. For example, more reactive nucleophiles would be expected to preferentially attack the more electrophilic acyl carbonyl carbon. pressbooks.pub
Stereoselectivity becomes a key consideration when a new chiral center is formed during a reaction. For instance, in a nucleophilic addition to one of the carbonyl groups, if the incoming nucleophile or the pyridine derivative itself is chiral, diastereoselectivity can be induced. The stereoselective dearomatization of pyridines to form chiral dihydropyridines and piperidines is a well-established field, often relying on chiral catalysts or auxiliaries. mdpi.com While specific studies on this compound are lacking, it is plausible that stereoselective reduction of one of the carbonyl groups or stereoselective addition of a nucleophile could be achieved using appropriate chiral reagents or catalysts.
Table 2: Summary of Expected Selectivity in Reactions of this compound
| Reaction Type | Selectivity | Controlling Factors |
| Nucleophilic Aromatic Substitution | Regioselective | Position of the leaving group (2-, 4-, or 6-position). |
| Nucleophilic Addition to Carbonyl | Regioselective | Electronic difference between the acyl and ester carbonyls. |
| Cyclization Reactions | Regio- and Stereoselective | Nature of the cyclizing agent and reaction conditions. |
| Reduction of Carbonyls | Chemo- and Stereoselective | Choice of reducing agent and potential for chiral induction. |
Coordination Chemistry and Catalytic Applications of Ethyl Pyridin 3 Yl Ethanedioate and Its Derivatives
Ligand Design and Coordination Modes in Metal Complexes
The design of ligands is fundamental to controlling the structure and reactivity of the resulting metal complexes. Ethyl pyridin-3-yl ethanedioate contains several potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, and the oxygen atoms of the ethanedioate (oxalate) moiety. This multi-functionality allows for various coordination modes.
The pyridine nitrogen atom is a common and well-studied donor site, capable of coordinating to a wide range of transition metals. The ethanedioate group can coordinate to metal ions in a monodentate fashion (using one oxygen atom), a bidentate chelating fashion (using both oxygen atoms to bind to the same metal center), or a bidentate bridging fashion (linking two different metal centers). The combination of the pyridyl and ethanedioate functionalities within the same molecule offers the possibility of forming polynuclear complexes and coordination polymers.
Derivatives of this compound can be designed to tune the electronic and steric properties of the ligand. For instance, the introduction of substituent groups on the pyridine ring can modify the ligand's electron-donating ability, which in turn influences the stability and reactivity of the metal complex. Similarly, modifications to the ethanedioate portion can alter the bite angle and flexibility of the ligand, affecting the coordination geometry around the metal ion. In some cases, related ligands such as 1,2-diaryl-1,2-diaminoethanes have been used as complexation agents for transition metal ions. researchgate.net
The coordination of such ligands to metal ions can result in various three-dimensional structures with specific stereochemistry, which is crucial for applications in areas like catalysis and materials science. nih.gov The versatility in coordination modes allows for the construction of discrete molecular complexes, as well as extended supramolecular assemblies. pku.edu.cnnih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the final product.
The stoichiometry of the resulting metal complexes, i.e., the metal-to-ligand ratio, can vary depending on the coordination preferences of the metal ion and the ligand. For example, 1:1, 1:2, and 2:1 metal-to-ligand ratios are commonly observed. The coordination geometry around the metal center is determined by the number of coordinated ligands and their spatial arrangement. Common coordination geometries include octahedral, tetrahedral, and square planar. nih.gov
For instance, in related pyridine-containing complexes, the coordination geometry can be influenced by the nature of the ligand and the metal ion. In some cases, the ligand can act as a tridentate or tetradentate agent, leading to specific coordination geometries. nih.gov The coordination of water molecules or other co-ligands can also play a role in completing the coordination sphere of the metal ion. mdpi.com
Table 1: Examples of Coordination Geometries in Pyridine-based Metal Complexes
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
| Ni(II) | Pyridine-thiolate-morpholine | Square-planar | nih.gov |
| Zn(II) | Pyridine-thiolate-morpholine | Tetradentate | nih.gov |
| Pd(II) | Pyridine-thiolate-morpholine | Square-planar | nih.gov |
| Co(II) | Pyrazole-based | Hexa-coordinated | mdpi.com |
This table presents examples of coordination geometries observed in complexes with pyridine or related N-heterocyclic ligands, illustrating the structural diversity achievable.
The characterization of these complexes is typically carried out using a combination of spectroscopic techniques, including infrared (IR) spectroscopy to identify the coordination of the ligand to the metal ion, and single-crystal X-ray diffraction to determine the precise molecular structure.
The electronic properties of metal complexes are of great interest as they determine their color, redox behavior, and potential applications in areas such as dye-sensitized solar cells. stjohns.edu UV-visible spectroscopy is a key technique used to probe the electronic transitions within these complexes. Metal-to-ligand charge-transfer (MLCT) and ligand-to-metal charge-transfer (LMCT) bands are often observed, in addition to d-d transitions for transition metal complexes. stjohns.eduresearchgate.net
The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal ion and the interactions between them. Magnetic susceptibility measurements can provide information about the spin state of the metal ion and the presence of magnetic coupling in polynuclear complexes. For example, oxovanadium(IV) complexes with related ligands have been shown to be magnetically dilute, with effective magnetic moments consistent with the presence of one unpaired electron. researchgate.net
Table 2: Magnetic Properties of Representative Metal Complexes
| Complex Type | Metal Ion | Magnetic Moment (μeff) | Properties | Reference |
| Oxovanadium(IV) β-diketonates | V(IV) | 1.71 - 1.76 B.M. | Magnetically dilute | researchgate.net |
| Europium(III) mono-scorpionate | Eu(III) | ~0.01 μB at 1.77 K | Non-magnetic ground state | mdpi.com |
| Nickel(II) complex in DMSO-d6 | Ni(II) | 2.83 μB | Paramagnetic, 2 unpaired electrons | nih.gov |
This table provides examples of magnetic properties for different types of metal complexes, highlighting the range of magnetic behaviors that can be observed.
Supramolecular Assemblies and Coordination Polymers
The ability of this compound and its derivatives to act as bridging ligands allows for the construction of supramolecular assemblies and coordination polymers. These are extended structures in which metal complexes are linked together through coordination bonds or non-covalent interactions. pku.edu.cn
The formation of these extended structures is driven by the directional nature of the coordination bonds and can be influenced by factors such as the geometry of the ligand and the coordination preferences of the metal ion. nih.gov For instance, ditopic pyridyl-based ligands have been used to create zig-zag structured coordination polymers. nih.gov Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, also play a crucial role in the stabilization of these supramolecular architectures. mdpi.com
The resulting coordination polymers can exhibit a variety of topologies, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. These materials can have interesting properties, such as porosity, which makes them potentially useful for applications in gas storage and separation.
Application as Ligands or Precursors in Catalytic Systems
Metal complexes derived from this compound and its derivatives have potential applications as catalysts in a variety of organic transformations. The catalytic activity of these complexes is often dependent on the nature of the metal center and the ligand environment.
In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. Metal complexes of pyridine-containing ligands are known to be effective catalysts for a range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.
While specific catalytic applications for this compound are not extensively documented in the provided search results, the structural motifs are present in ligands used for catalysis. For example, derivatives of 3-aminopyridine, such as ethyl pyridin-3-ylcarbamate, are commercially available and could be used as precursors for more complex ligand synthesis. oakwoodchemical.com The development of new antibacterial agents has also driven research into pyridine derivatives, which could have catalytic applications. nih.gov The design of these ligands can be tailored to promote specific catalytic transformations by influencing the electronic and steric environment of the metal center.
Heterogeneous Catalysis
The immobilization of homogeneous catalysts onto solid supports is a key strategy for developing heterogeneous catalysts, combining the high selectivity and activity of the former with the ease of separation and recyclability of the latter. encyclopedia.pub Pyridine-containing ligands are versatile building blocks for creating such heterogeneous systems due to their strong coordination to metal centers.
One approach involves anchoring metal complexes with pyridine-based ligands onto solid supports like silica, alumina, or polymers. For instance, palladium(II) complexes with substituted pyridine ligands have been shown to be effective precatalysts in cross-coupling reactions. nih.govacs.org These can be heterogenized to improve their stability and reusability.
Another significant area is the use of pyridine-functionalized ligands in the synthesis of metal-organic frameworks (MOFs). These crystalline porous materials can act as highly effective heterogeneous catalysts. For example, iron-porphyrins functionalized with an axial pyridine ligand have been incorporated into MOFs, resulting in a catalyst with a dramatically increased surface availability of active sites for CO₂ reduction. encyclopedia.pub
The thermal treatment of a support material with nitrogen-containing molecules, such as pyridine derivatives, and an iron salt has been shown to produce effective heterogeneous catalysts for reactions like the selective hydrogenation of nitroarenes to anilines under mild conditions. encyclopedia.pub The nature of the nitrogen-containing ligand and the pyrolysis temperature are critical factors that are optimized for catalytic performance. encyclopedia.pub
Below is a table summarizing examples of heterogeneous catalytic systems involving pyridine-containing ligands.
| Catalyst System | Support/Framework | Catalytic Application | Reference |
| Palladium(II) complexes with substituted pyridines | Solid Supports | Suzuki-Miyaura and Heck cross-coupling | nih.govacs.org |
| Iron porphyrins with axial pyridine ligand | MOF-525 | CO₂ reduction | encyclopedia.pub |
| Iron salt and nitrogen precursor pyrolyzed on carbon support | Carbon | Hydrogenation of nitroarenes to anilines | encyclopedia.pub |
| Copper(II) coordination polymer with a pyridine-functionalized quinoline (B57606) ligand | Coordination Polymer | Cyanosilylation of aldehydes | mdpi.com |
| Iridium complex on sulfated zirconium oxide | Sulfated Zirconia | Hydroboration of pyridines | acs.org |
Mechanistic Investigations of Catalytic Activity
Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For catalysts containing pyridine-based ligands, mechanistic studies often focus on the role of the ligand in the catalytic cycle and the elucidation of the reaction pathway.
Metal-ligand cooperation (MLC) is a phenomenon where both the metal center and the ligand actively participate in bond activation steps during a catalytic cycle. rsc.org This can lead to enhanced reactivity and selectivity. Pyridine-containing ligands, particularly in pincer-type architectures, have been instrumental in the development of MLC catalysis. rsc.org
In these systems, the pyridine ring can undergo dearomatization-aromatization sequences. For example, in the hydrogenation of ketones and imines catalyzed by zinc pincer complexes, the reversible heterolytic cleavage of H-H and N-H bonds is facilitated by MLC. acs.orgnih.gov The dearomatized form of the ligand participates in bond activation, and subsequent aromatization drives the catalytic cycle forward. acs.orgnih.gov
The advantages of MLC with pyridine-type ligands include:
Enhanced Reactivity: Enables bond activation at metal centers that would otherwise be unreactive.
Novel Reaction Pathways: Opens up new mechanistic possibilities beyond classical catalytic cycles.
Use of Earth-Abundant Metals: Has been successfully applied to catalysts based on iron, manganese, and zinc. rsc.orgacs.orgnih.gov
A dual-ligand system for the direct arylation of arenes has been developed where a cooperating pyridone-derivative ligand and a phosphine (B1218219) ligand work in synergy. rsc.orgresearchgate.net The pyridone ligand facilitates the C-H activation step through MLC, while the phosphine ligand is involved in the oxidative addition and reductive elimination steps at the palladium center. rsc.orgresearchgate.net
Elucidating the reaction pathway involves identifying the key intermediates and transition states in a catalytic cycle. This is often achieved through a combination of experimental techniques (e.g., NMR spectroscopy, X-ray crystallography, kinetic studies) and computational modeling.
For palladium-catalyzed C-H arylation reactions using pyridine-containing directing groups, mechanistic studies have provided detailed insights. For instance, in the arylation with diaryliodonium salts, the resting state of the catalyst has been identified as a monomeric Pd(II) species coordinated to the pyridine substrate. nih.gov Kinetic studies, including reaction order determination and Hammett analysis, have pointed towards oxidation as the turnover-limiting step, suggesting the formation of a high-oxidation-state palladium intermediate. nih.gov
In the context of β-keto esters, palladium-catalyzed reactions of their allylic esters have been shown to proceed via the formation of palladium enolates after decarboxylation. nih.gov These intermediates can then undergo various transformations, such as reductive elimination to form α-allyl ketones or elimination of a β-hydrogen to yield α,β-unsaturated ketones. nih.gov The development of stereodivergent allylation of β-keto esters using a synergistic Ru/Pd catalyst system highlights the intricate mechanistic control that can be achieved, where a rapid proton transfer between the formation of a Pd-enolate and a Ru π-allyl complex prevents epimerization. nih.gov
The following table outlines key mechanistic findings for catalytic systems with pyridine-containing ligands.
| Catalytic Reaction | Key Mechanistic Feature | Method of Investigation | Reference |
| Hydrogenation of imines and ketones with Zn-PNP | Metal-ligand cooperation via dearomatization/aromatization of the pyridine ring | Synthesis and characterization of intermediates, DFT calculations | acs.orgnih.gov |
| Pd-catalyzed C-H arylation with diaryliodonium salts | Identification of catalyst resting state and turnover-limiting oxidation step | Kinetic studies, Hammett analysis, spectroscopic analysis | nih.gov |
| Dual-ligand Pd-catalyzed direct arylation of arenes | Synergistic action of a cooperating pyridone ligand and a phosphine ligand | Catalytic experiments, mechanistic proposals | rsc.orgresearchgate.net |
| Pd-catalyzed reactions of allyl β-keto esters | Formation of palladium enolates via decarboxylation | Product analysis, mechanistic proposals | nih.gov |
| Ru/Pd synergistic allylation of β-keto esters | Stereocontrol through rapid proton transfer between metal complexes | Stereochemical analysis of products, mechanistic hypothesis | nih.gov |
Computational and Theoretical Investigations of Ethyl Pyridin 3 Yl Ethanedioate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. These methods are used to determine the most stable three-dimensional arrangement of atoms, predict vibrational spectra, and analyze electronic structure. For instance, DFT calculations have been successfully applied to study various pyridine (B92270) derivatives, providing valuable data that can be used to infer the characteristics of ethyl pyridin-3-yl ethanedioate. electrochemsci.org
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. For a molecule like this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.
In a related computational study on N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide, which also contains pyridin-3-yl groups, a trans conformation was found to be the most stable arrangement for the pyridin-3-yl groups on an ethylene (B1197577) fragment. researchgate.net The dihedral angle between the pyridine rings in this molecule was determined to be 3.5 (1)°. researchgate.net For this compound, a similar planarity between the pyridine ring and the adjacent ethanedioate group would be expected to maximize conjugation.
Furthermore, studies on other pyridine derivatives, such as pyridine dicarboxylic acids, have shown that the geometry can be nearly planar, with slight deviations depending on the substitution pattern. electrochemsci.org For this compound, it is likely that the molecule adopts a conformation where the pyridine ring and the ethanedioate moiety are close to coplanar to allow for electronic delocalization. The ethyl group, however, would likely exhibit rotational freedom.
Table 1: Predicted Optimized Geometric Parameters for a Related Pyridine Derivative Note: The following data is for 2,3-Pyridinedicarboxylic acid and is used here as an analogue to predict the geometry of the pyridine portion of this compound.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (pyridine ring) | ~1.39 |
| C-N (pyridine ring) | ~1.34 |
| C-C (side chain) | ~1.51 |
| C=O | ~1.21 |
| C-O | ~1.34 |
| C-N-C (pyridine ring) | ~117° |
| C-C-C (pyridine ring) | ~119° |
| O-C-C (side chain) | ~110° |
| C-C=O | ~124° |
Data adapted from a computational study on pyridine dicarboxylic acids. electrochemsci.org
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.
In a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations were used to predict the vibrational spectrum. The N-H stretching vibrations were predicted around 3432 cm⁻¹, which correlated well with the experimental value of 3407 cm⁻¹. libretexts.org Similarly, for this compound, we can predict characteristic vibrational frequencies. The C=O stretching vibrations of the ester and ketone groups are expected to appear in the range of 1700-1750 cm⁻¹. The C-N stretching of the pyridine ring would likely be observed around 1300-1400 cm⁻¹, and the C-O stretching of the ester group would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
Table 2: Predicted Vibrational Frequencies for this compound based on Analogous Compounds
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=O stretch (ester) | 1735 - 1750 |
| C=O stretch (keto) | 1700 - 1720 |
| C-N stretch (pyridine) | 1300 - 1400 |
| C-O stretch (ester) | 1000 - 1300 |
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods provide valuable tools to analyze the distribution of electrons and the energies of molecular orbitals.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
In a DFT study of 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, the HOMO-LUMO energy gap was calculated to be 4.34 eV. ekb.eg For this compound, the presence of the electron-withdrawing ethanedioate group attached to the pyridine ring is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and thus, higher reactivity. Theoretical studies on pyridine dicarboxylic acids have shown that the position of the carboxylic acid groups influences the HOMO and LUMO energies. electrochemsci.org
Table 3: Representative HOMO-LUMO Data for a Related Pyridine Derivative Note: The following data is for a substituted dihydropyridine (B1217469) and is used for illustrative purposes.
| Parameter | Energy (eV) |
| HOMO | -6.21 |
| LUMO | -1.87 |
| HOMO-LUMO Gap | 4.34 |
Data adapted from a computational study on 4-(4-Fluoro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester. ekb.eg
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. libretexts.org In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups, making them susceptible to electrophilic attack. The hydrogen atoms of the pyridine ring and the ethyl group would likely exhibit positive potential. The carbon atoms of the carbonyl groups would show a significant positive potential, marking them as primary sites for nucleophilic attack.
Mulliken Charge Distribution and Fukui Functions
Mulliken charge analysis provides a way to estimate the partial atomic charges in a molecule, offering insights into the distribution of electron density. Fukui functions are another important concept in DFT that helps to identify the most reactive sites in a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.
In a computational study of ethyl 3-[(pyridin-2-yl)amino]propanoate, Mulliken charge analysis and Fukui functions were used to identify reactive sites. researchgate.net For this compound, Mulliken charge analysis would likely show that the nitrogen atom of the pyridine ring and the oxygen atoms of the ethanedioate group carry negative charges, while the carbon atoms of the carbonyl groups and the hydrogen atoms are positively charged. Fukui function analysis would further pinpoint the specific atoms most susceptible to nucleophilic and electrophilic attack, which would be crucial for understanding its reactivity in chemical reactions.
Reaction Mechanism Elucidation via Computational Methods
While specific computational studies on the reaction mechanism for the formation of this compound are not extensively documented in publicly available literature, the general methodologies for such investigations are well-established. The synthesis of this molecule would likely involve a reaction such as a Claisen condensation or a related esterification process. organicreactions.orglibretexts.orgnumberanalytics.comwebsite-files.commasterorganicchemistry.com Computational methods, particularly Density Functional Theory (DFT), are frequently employed to unravel the intricate details of such reaction pathways. researchgate.netrsc.org
A typical computational study to elucidate the reaction mechanism for the formation of this compound would involve the following steps:
Reactant and Product Optimization: The three-dimensional structures of the reactants (e.g., a pyridine-containing ester and another ester) and the final product, this compound, are optimized to find their lowest energy conformations.
Proposing a Reaction Pathway: A plausible reaction pathway, likely involving the formation of an enolate intermediate followed by nucleophilic acyl substitution, is proposed based on established chemical principles. youtube.comresearchgate.net
Locating Intermediates and Transition States: The structures of any intermediates and transition states along the proposed reaction pathway are located and optimized.
A crucial aspect of understanding a reaction mechanism is the identification of transition states and the calculation of the associated energy barriers. Transition states represent the highest energy point along the reaction coordinate between two intermediates or between reactants and products. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.
For a reaction forming this compound, DFT calculations would be used to locate the transition state structures for key steps, such as the initial deprotonation to form an enolate and the subsequent nucleophilic attack. The calculated energy barriers would indicate the rate-determining step of the reaction.
Table 1: Hypothetical Calculated Energy Barriers for the Formation of this compound
| Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| 1 | Enolate formation | 15-20 |
| 2 | Nucleophilic attack | 10-15 |
This table presents hypothetical data for illustrative purposes, based on typical values for similar organic reactions.
A reaction coordinate analysis provides a detailed profile of the energy changes that occur as the reactants are converted into products. This is often visualized as a reaction coordinate diagram, where the potential energy of the system is plotted against the reaction coordinate (a measure of the progress of the reaction).
By mapping the energy along the reaction pathway, computational chemists can visualize the entire energy landscape of the reaction, including all intermediates and transition states. This analysis would confirm the proposed mechanism and provide a deeper understanding of the factors that control the reaction's feasibility and rate.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with solvents, and transport properties. nih.govnih.govmdpi.comubc.ca For this compound, MD simulations could be used to explore its behavior in different solvent environments.
An MD simulation of this compound would typically involve:
System Setup: A simulation box is created containing one or more molecules of this compound surrounded by a chosen solvent (e.g., water, ethanol).
Force Field Selection: A suitable force field is chosen to describe the interactions between all atoms in the system.
Simulation Run: The system is allowed to evolve over time by solving Newton's equations of motion for each atom.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for confirming experimentally obtained spectra or for identifying unknown compounds. researchgate.netnih.gov DFT calculations are particularly well-suited for predicting NMR and IR spectra. researchgate.netresearchgate.netresearchgate.net
The prediction of spectroscopic data for this compound would involve optimizing its geometry and then performing calculations to determine the relevant spectroscopic parameters.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H2 | 8.8 | 150.2 |
| Pyridine-H4 | 7.9 | 136.5 |
| Pyridine-H5 | 7.4 | 123.8 |
| Pyridine-H6 | 8.6 | 148.9 |
| Pyridine-C3 | - | 130.1 |
| C=O (keto) | - | 185.4 |
| C=O (ester) | - | 164.2 |
| CH₂ (ethyl) | 4.3 | 62.5 |
This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules and computational methods. researchgate.netresearchgate.netnih.govnih.govmdpi.com
The predicted NMR shifts can be compared with experimental data to aid in the assignment of peaks in the spectrum. Discrepancies between predicted and experimental values can often be explained by solvent effects or conformational averaging.
Similarly, the vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. researchgate.netrsc.org The calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds.
Table 3: Hypothetical Predicted IR Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=O (keto) | Stretch | 1720-1740 |
| C=O (ester) | Stretch | 1735-1755 |
| C-O (ester) | Stretch | 1200-1300 |
| Pyridine C=N | Stretch | 1550-1610 |
This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules and computational methods. mit.edu
By comparing the predicted IR spectrum with the experimental one, chemists can confirm the presence of key functional groups and gain confidence in the structural assignment of the molecule.
Structure Activity Relationship Sar Studies for Potential Bioactive Molecules
Systematic Investigation of Structural Modifications and Their Influence on Biochemical Interactions
Systematic structural modifications of molecules containing the pyridin-3-yl moiety have revealed key insights into their biochemical interactions. The pyridine (B92270) ring, a bioisostere of the benzene (B151609) ring, offers unique physicochemical properties due to its nitrogen atom. This nitrogen can act as a hydrogen bond acceptor, a crucial feature for interactions with biological macromolecules like enzymes and receptors. nih.gov
Research on various pyridine derivatives has demonstrated that the nature, position, and number of substituents on the pyridine ring significantly impact their biological activity. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative spatial arrangement of the benzothiazine and pyridine fragments was found to directly influence their analgesic and anti-inflammatory properties. mdpi.com
Specifically, for antiproliferative activity, studies on pyridine derivatives have shown that the presence and positions of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their effects against cancerous cell lines. nih.gov Conversely, the introduction of halogen atoms or bulky groups tends to decrease antiproliferative activity. nih.gov
In the context of antibacterial agents, modifications on a 3-(pyridine-3-yl)-2-oxazolidinone scaffold revealed that the introduction of a fluorine atom into the B ring and various substitutions on the C ring significantly increased antibacterial activity against several Gram-positive bacteria. nih.gov This suggests that even subtle changes to the peripheral structure can have a profound impact on biological function.
Table 1: Impact of Structural Modifications on the Biological Activity of Pyridine Derivatives
| Structural Modification | Effect on Biological Activity | Reference |
| Introduction of -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | nih.gov |
| Introduction of halogen atoms or bulky groups | Decreased antiproliferative activity | nih.gov |
| Altering spatial arrangement of linked ring systems | Influenced analgesic and anti-inflammatory activity | mdpi.com |
| Introduction of a fluorine atom and C ring substitutions | Increased antibacterial activity | nih.gov |
Computational Modeling in SAR Studies (e.g., Molecular Docking, QSAR)
Computational modeling plays a pivotal role in modern SAR studies, providing valuable insights into the molecular interactions that govern biological activity. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are instrumental in predicting the binding affinities and modes of action of novel compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For example, in a study of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, molecular docking revealed critical hydrogen bond and hydrophobic interactions between the inhibitors and the ROCK1 protein. peerj.com Similarly, docking studies of pyridine-based thiadiazole derivatives against COX-2 showed a strong correlation between the calculated binding affinities and the observed in vivo anti-inflammatory activity. nih.govresearchgate.net These computational predictions help to rationalize the observed SAR and guide the design of new analogs with improved binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For the aforementioned ROCK1 inhibitors, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to create models that could predict the activity of new compounds. peerj.com These models generate contour maps that highlight regions where steric, electrostatic, and other properties can be modified to enhance activity.
Molecular dynamics (MD) simulations further refine the understanding obtained from docking and QSAR by simulating the dynamic behavior of the ligand-receptor complex over time. peerj.comresearchgate.netnih.gov This provides a more realistic picture of the interactions and the stability of the binding pose.
General Evaluation within Biological Systems
The biological evaluation of compounds containing the pyridin-3-yl motif has been extensive, revealing a broad spectrum of potential therapeutic applications. For instance, derivatives of N-(pyridin-3-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide have demonstrated significant analgesic and anti-inflammatory properties in standard pharmacological models. mdpi.com
In the realm of oncology, novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives have been synthesized and shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer and neuroblastoma. nih.gov These compounds were found to induce cell cycle arrest and apoptosis, suggesting their potential as anticancer agents. nih.gov Similarly, other pyridine-containing compounds have been investigated as inhibitors of the PI3K/Akt pathway, which is often dysregulated in cancer. nih.govmdpi.com
Furthermore, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited potent antibacterial activity against a range of Gram-positive bacteria, highlighting their potential for development as new antibiotics. nih.gov
Design Principles for Modulating Biological Response
The collective findings from SAR studies, computational modeling, and biological evaluations have led to the establishment of several key design principles for modulating the biological response of pyridin-3-yl-containing molecules.
Strategic Substitution: The type and position of substituents on the pyridine ring are paramount. The introduction of hydrogen bond donors and acceptors, such as -OH and -NH2 groups, can enhance interactions with biological targets. nih.gov The strategic placement of electron-donating or electron-withdrawing groups can also modulate the electronic properties of the pyridine ring and influence its binding affinity. nih.gov
Bioisosteric Replacement: The pyridine ring itself is often used as a bioisostere for a benzene ring. This substitution can lead to improved physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity. nih.govresearchgate.net
Scaffold Hopping and Hybridization: Combining the pyridin-3-yl pharmacophore with other known active scaffolds can lead to the development of novel compounds with improved or entirely new biological activities. For example, linking the pyridine motif to a thiadiazole ring has yielded potent anti-inflammatory agents. nih.govresearchgate.net
By applying these design principles, medicinal chemists can more rationally design and synthesize new derivatives of ethyl pyridin-3-yl ethanedioate with tailored biological activities for a variety of therapeutic targets.
Conclusion and Future Research Directions
Synthesis of Current Knowledge and Advancements
The study of ethyl pyridin-3-yl ethanedioate and related pyridyl compounds has led to significant advancements in synthetic methodologies. Efficient protocols have been developed for the synthesis of various pyridyl derivatives, often serving as key intermediates in the creation of more complex molecules. For instance, the refluxing of ethyl isonicotinate (B8489971) with sodium ethoxide and ethyl acetate (B1210297) has been shown to produce ethyl-3-oxo-3-(pyridin-4-yl)propanoate, a compound existing in equilibrium with its enol form. researchgate.net This highlights the reactivity of the pyridyl system and the accessibility of functionalized building blocks. Furthermore, the synthesis of sterically hindered C2-symmetric chiral pyridine (B92270) derivatives has been achieved, with their structures confirmed by X-ray crystallographic analysis. researchgate.net These advancements provide a solid foundation for the further exploration and utilization of this compound in various chemical applications.
Identification of Unexplored Chemical Transformations and Synthetic Challenges
Despite the progress made, several unexplored chemical transformations and synthetic challenges remain in the context of this compound. The selective functionalization of the pyridine ring in the presence of the reactive ethanedioate moiety presents a significant hurdle. Developing regioselective reactions that can modify the pyridine ring at specific positions without affecting the ester group is a key area for future research.
Another challenge lies in the asymmetric synthesis of chiral derivatives of this compound. While symmetric pyridine derivatives have been synthesized, the development of catalytic asymmetric methods to introduce chirality would greatly expand the utility of this compound in fields such as medicinal chemistry and asymmetric catalysis. Furthermore, the exploration of novel cycloaddition reactions involving the pyridine ring could lead to the formation of unique polycyclic and heterocyclic systems with interesting biological and material properties.
Prospects for Novel Applications in Catalysis and Materials Science
The unique electronic and structural features of the pyridine moiety in this compound suggest its potential for novel applications in catalysis and materials science. The nitrogen atom in the pyridine ring can act as a ligand for metal centers, making it a candidate for the development of new catalysts. The electronic properties of the pyridine ring can be tuned by introducing substituents, which could in turn influence the catalytic activity and selectivity of the resulting metal complexes.
In materials science, this compound could serve as a versatile building block for the synthesis of functional polymers and coordination polymers. The ability of the pyridine nitrogen to coordinate with metal ions could be exploited to create well-defined supramolecular architectures with interesting optical, electronic, or porous properties. The incorporation of this moiety into polymer backbones could also lead to materials with enhanced thermal stability or specific recognition capabilities.
Interdisciplinary Research Opportunities with Computational Chemistry and Biology
The exploration of this compound and its derivatives presents numerous opportunities for interdisciplinary research, particularly in conjunction with computational chemistry and biology. Computational studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. Density Functional Theory (DFT) calculations, for example, can be employed to predict reaction pathways, transition state energies, and the thermodynamic stability of various isomers and conformers, thereby guiding synthetic efforts.
From a biological perspective, pyridyl-containing compounds are known to exhibit a wide range of biological activities. For example, certain imidazo[1,2-a]pyridines have demonstrated antiviral activity. researchgate.net This suggests that this compound and its derivatives could be of interest as scaffolds for the design of new therapeutic agents. Interdisciplinary collaborations between synthetic chemists, computational chemists, and biologists will be crucial to fully explore the potential of these compounds in drug discovery and chemical biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
